1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine
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Overview
Description
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine is a complex organic compound characterized by its unique structure, which includes multiple benzimidazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediates, followed by the introduction of the nitrophenyl groups through nitration reactions. The final step involves the formation of the methanimine linkage under controlled conditions, often using condensation reactions with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrophenyl)piperazine: Similar in structure but with a piperazine ring instead of benzimidazole.
1-(3-nitrophenyl)ethanol: Contains a nitrophenyl group but lacks the benzimidazole and methanimine linkages.
1-(3-nitrophenyl)ethanone: Another nitrophenyl compound with different functional groups.
Uniqueness
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine is unique due to its dual benzimidazole structure and the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N8O4/c39-37(40)25-5-1-3-21(13-25)17-31-23-7-9-29-27(15-23)33-19-35(29)11-12-36-20-34-28-16-24(8-10-30(28)36)32-18-22-4-2-6-26(14-22)38(41)42/h1-10,13-20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTGMAUYPBPBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N(C=N3)CCN4C=NC5=C4C=CC(=C5)N=CC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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